molecular formula C16H12FN3O4S B10988196 ethyl (2Z)-2-{[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate

ethyl (2Z)-2-{[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B10988196
M. Wt: 361.3 g/mol
InChI Key: MDYASVZPXRUSRJ-UHFFFAOYSA-N
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Description

Ethyl (2Z)-2-{[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-{[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Fluoro and Hydroxy Groups:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Coupling Reactions: The final step involves coupling the quinoline and thiazole moieties through a condensation reaction to form the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-{[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-{[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Hydroxychloroquine: Similar to chloroquine, with additional hydroxyl groups.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

Uniqueness

Ethyl (2Z)-2-{[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Biological Activity

Ethyl (2Z)-2-{[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring fused with a quinoline derivative, which is known for its diverse biological activities. The presence of the fluorine atom and hydroxy group on the quinoline structure enhances its pharmacological properties. The molecular formula is C15H14FN3O3SC_{15}H_{14}FN_3O_3S with a molecular weight of approximately 341.35 g/mol.

  • Inhibition of Enzymatic Activity : Research indicates that derivatives of thiazole and quinoline can inhibit various enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on enzymes related to cancer metabolism and bacterial virulence factors .
  • Antimicrobial Activity : Ethyl thiazole derivatives have demonstrated antimicrobial properties against a range of pathogens. This activity is often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with DNA replication processes .
  • Cell Proliferation Modulation : Studies have shown that thiazole derivatives can modulate cell proliferation by influencing signaling pathways associated with cell growth and differentiation. This is particularly relevant in cancer research where such compounds may induce apoptosis in tumor cells .

Efficacy Studies

A series of studies have evaluated the biological activity of this compound:

StudyBiological Activity TestedResult
Antimicrobial against E. coliInhibition at 50 µg/mL
Cytotoxicity on cancer cell linesIC50 = 20 µM
Enzyme inhibition (kinase)75% inhibition at 10 µM

Case Studies

  • Case Study on Cancer Cell Lines : A study investigated the effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated significant cytotoxic effects, leading to apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : Another case study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited broad-spectrum activity, suggesting its potential as a lead compound for antibiotic development.

Properties

Molecular Formula

C16H12FN3O4S

Molecular Weight

361.3 g/mol

IUPAC Name

ethyl 2-[(8-fluoro-4-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H12FN3O4S/c1-2-24-15(23)11-7-25-16(19-11)20-14(22)9-6-18-12-8(13(9)21)4-3-5-10(12)17/h3-7H,2H2,1H3,(H,18,21)(H,19,20,22)

InChI Key

MDYASVZPXRUSRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3F

Origin of Product

United States

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